

An In-depth Technical Guide to 3-Methylphenyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Methylphenyl 3,4,5-trimethoxybenzoate

Cat. No.: B322436

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Introduction

This technical guide provides a comprehensive overview of **3-Methylphenyl 3,4,5-trimethoxybenzoate**, a specialized aromatic ester. This molecule is synthesized from two key precursors: 3,4,5-trimethoxybenzoic acid and 3-methylphenol (m-cresol). The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore present in numerous biologically active compounds, including the antibacterial drug Trimethoprim and analogues of the potent anticancer agent Combretastatin A-4.[1][2] Similarly, m-cresol derivatives are utilized in antiseptics, pesticides, and as chemical intermediates.[3]

The combination of these two building blocks into a single ester creates a novel chemical entity with potential for investigation in drug discovery and materials science. As of the writing of this guide, a specific CAS (Chemical Abstracts Service) number for **3-Methylphenyl 3,4,5-trimethoxybenzoate** is not readily found in major chemical databases, suggesting its status as a novel or less-common compound. This underscores the importance of reliable synthesis and characterization protocols for any researcher wishing to investigate its properties.

This document provides detailed synthesis methodologies, predicted analytical data for structural verification, and a discussion of the potential biological context and applications derived from its constituent moieties.

Synthesis Methodologies

The synthesis of **3-Methylphenyl 3,4,5-trimethoxybenzoate**, an aryl ester, requires the formation of an ester bond between a carboxylic acid and a phenol. Due to the lower nucleophilicity of the phenolic hydroxyl group compared to that of aliphatic alcohols, direct acid-catalyzed esterification is often inefficient.[4] Therefore, activation of the carboxylic acid is paramount. Two robust and widely applicable methods are presented here.

Method A: Acyl Chloride Intermediate Route

This classic, high-yielding two-step approach first involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the phenol.

Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

The conversion of 3,4,5-trimethoxybenzoic acid to its corresponding acyl chloride is efficiently achieved using thionyl chloride (SOCl_2). This reaction is effective as the byproducts, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gaseous and easily removed, driving the reaction to completion.

Experimental Protocol:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,5-trimethoxybenzoic acid (1.0 eq.).
- Add an excess of thionyl chloride (SOCl_2 , ~5.0 eq.) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq.).
- Heat the reaction mixture to reflux (approx. 80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO_2).
- After completion, allow the mixture to cool to room temperature.

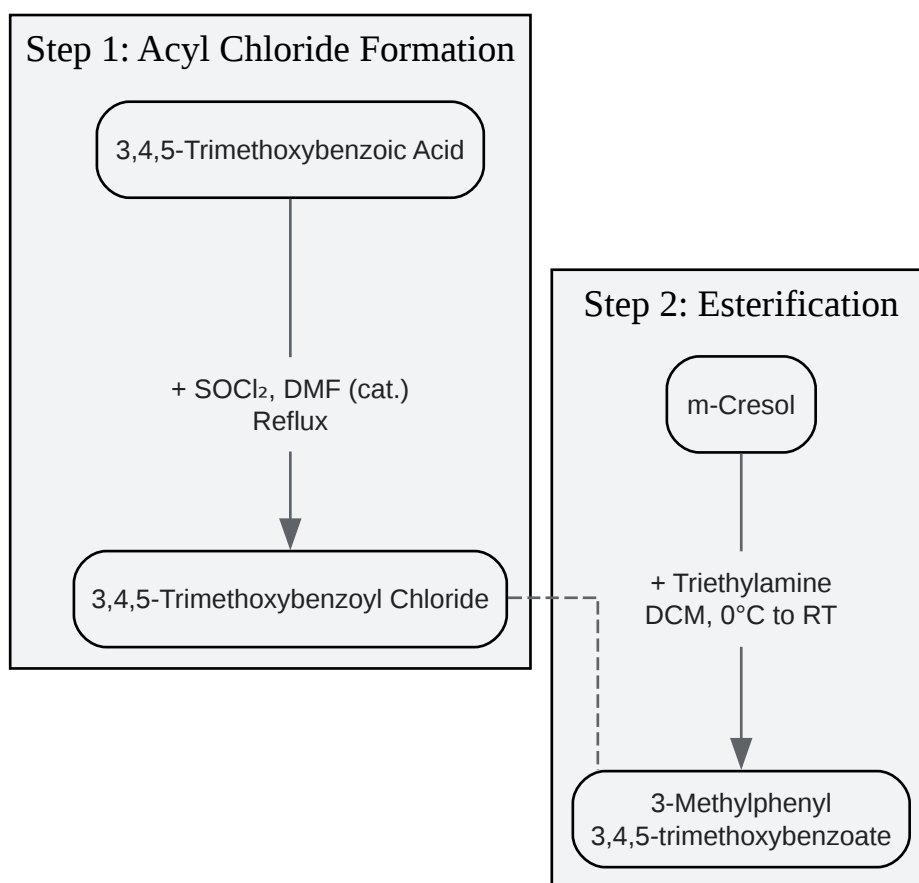
- Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 3,4,5-trimethoxybenzoyl chloride, a colorless oil or low-melting solid, is often of sufficient purity for the next step.^[5]

Step 2: Esterification with m-Cresol (Schotten-Baumann Conditions)

The highly electrophilic acyl chloride reacts with m-cresol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl generated during the reaction.

Experimental Protocol:

- Dissolve m-cresol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) in a flask under an inert atmosphere (e.g., nitrogen).
- Cool the solution to 0°C in an ice bath.
- Add the base, such as triethylamine (1.2 eq.), to the solution.^[1]
- Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (1.05 eq.) in the same solvent to the cooled mixture dropwise.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
- Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
- Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with 1M HCl solution, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude ester by column chromatography on silica gel or by recrystallization.



[Click to download full resolution via product page](#)

Workflow for Synthesis via Acyl Chloride Intermediate.

Method B: Steglich Esterification

The Steglich esterification is a powerful one-pot method that allows for the formation of esters under mild, neutral conditions, making it suitable for sensitive substrates.[6][7] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[8][9]

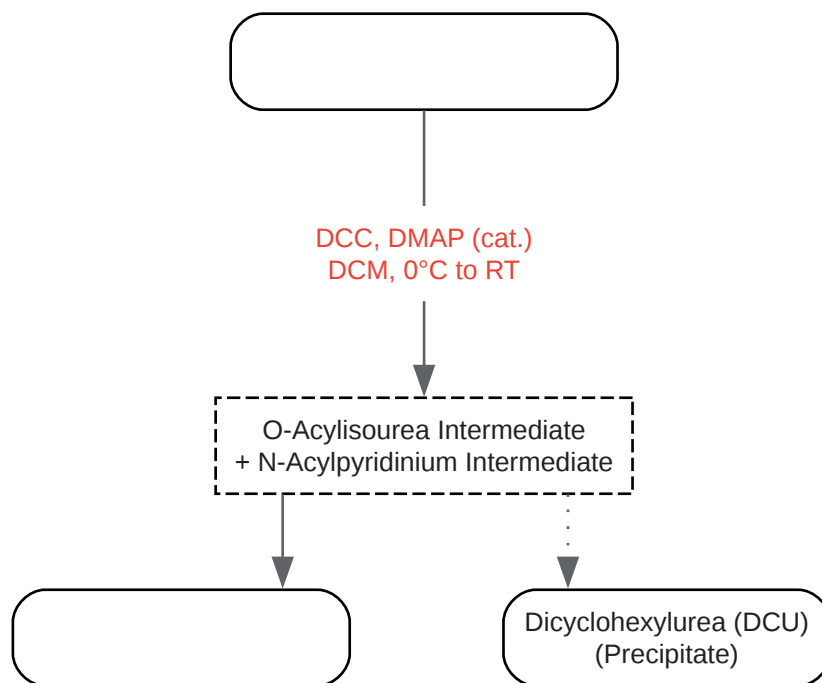
Causality of Reagents:

- DCC: Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate effectively functions as an activated form of the acid.[10]

- DMAP: As a superior nucleophile compared to the alcohol, DMAP intercepts the O-acylisourea intermediate to form a N-acylpyridinium species. This new intermediate is highly electrophilic and readily attacked by the phenolic hydroxyl group of m-cresol, accelerating the reaction and suppressing side reactions.[7][8]

Experimental Protocol:

- In a round-bottom flask, dissolve 3,4,5-trimethoxybenzoic acid (1.0 eq.), m-cresol (1.2 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
- Cool the solution to 0°C using an ice bath.
- Add a solution of DCC (1.1 eq.) in dichloromethane dropwise to the stirred mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates reaction progress.
- Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
- Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel to obtain the pure ester.



[Click to download full resolution via product page](#)

Logical Flow of the Steglich Esterification.

Physicochemical & Analytical Characterization

For a novel compound, thorough characterization is essential for structural confirmation. The following data are predicted for **3-Methylphenyl 3,4,5-trimethoxybenzoate**.

Property	Value
Molecular Formula	C ₁₇ H ₁₈ O ₅
Molecular Weight	302.32 g/mol
Monoisotopic Mass	302.115424 Da

Predicted ¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz)

- δ ~7.30-7.40 (s, 2H): Two equivalent aromatic protons on the trimethoxybenzoyl ring. Their downfield shift is due to the deshielding effect of the ester carbonyl group.

- $\delta \sim 7.25$ (t, 1H): Aromatic proton at C5' of the m-cresol ring.
- $\delta \sim 6.90-7.05$ (m, 3H): Remaining three aromatic protons of the m-cresol ring.
- $\delta \sim 3.95$ (s, 6H): Protons of the two equivalent methoxy groups at the 3 and 5 positions of the benzoyl ring.
- $\delta \sim 3.90$ (s, 3H): Protons of the methoxy group at the 4 position of the benzoyl ring.
- $\delta \sim 2.35$ (s, 3H): Protons of the methyl group on the m-cresol ring.

Predicted ^{13}C NMR Spectroscopy

(Predicted for CDCl_3 , 101 MHz)

- $\delta \sim 165.0$: Ester carbonyl carbon (C=O).
- $\delta \sim 153.0$: Aromatic carbons bearing methoxy groups (C3, C5).
- $\delta \sim 150.5$: Aromatic carbon bearing the ester oxygen (C1' of cresol).
- $\delta \sim 142.5$: Aromatic carbon (C4).
- $\delta \sim 139.5$: Aromatic carbon bearing the methyl group (C3' of cresol).
- $\delta \sim 129.0$: Aromatic carbon (C5' of cresol).
- $\delta \sim 126.5$: Aromatic carbon (C1).
- $\delta \sim 125.5, 122.0, 118.0$: Remaining aromatic carbons of the cresol ring.
- $\delta \sim 107.5$: Aromatic carbons (C2, C6).
- $\delta \sim 60.9$: Methoxy carbon at C4.
- $\delta \sim 56.3$: Methoxy carbons at C3, C5.
- $\delta \sim 21.5$: Methyl carbon of the cresol ring.

Predicted Infrared (IR) Spectroscopy

Based on the characteristic absorptions of aromatic esters, the following key peaks are expected:[\[11\]](#)[\[12\]](#)

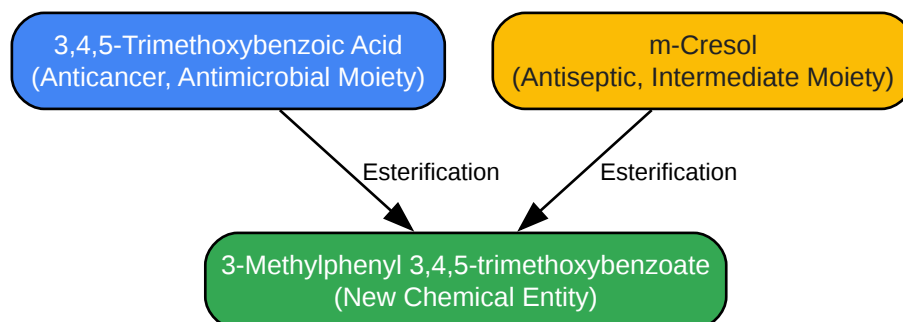
- ~3100-3000 cm^{-1} : Aromatic C-H stretching.
- ~3000-2850 cm^{-1} : Aliphatic C-H stretching (methoxy and methyl groups).
- ~1730 cm^{-1} : Strong, sharp C=O (ester carbonyl) stretching. This is a key diagnostic peak.
- ~1600, ~1500 cm^{-1} : C=C stretching from the aromatic rings.
- ~1280 cm^{-1} : Strong C-C-O asymmetric stretching.
- ~1125 cm^{-1} : Strong O-C-C symmetric stretching.

High-Resolution Mass Spectrometry (HRMS)

For structural confirmation, HRMS (ESI-TOF) would be expected to show a protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 303.1227 and a sodium adduct $[\text{M}+\text{Na}]^+$ at m/z 325.1046.

Potential Applications & Biological Context

The rationale for synthesizing **3-Methylphenyl 3,4,5-trimethoxybenzoate** stems from the principle of combining known pharmacophores to create new chemical entities for biological screening.



[Click to download full resolution via product page](#)

Combining Bioactive Moieties.

- **Anticancer Research:** The 3,4,5-trimethoxyphenyl group is a cornerstone of many tubulin polymerization inhibitors, which are a major class of anticancer drugs.[13] Furthermore, esters derived from 3,4,5-trimethoxybenzoic acid and natural phenols are being explored as potential anticancer agents that target estrogen receptor alpha.[14] The synthesis of **3-Methylphenyl 3,4,5-trimethoxybenzoate** provides a novel candidate for screening in these assays.
- **Antimicrobial Development:** Both m-cresol and compounds containing the 3,4,5-trimethoxybenzoyl moiety have demonstrated antimicrobial properties.[15][16] The resulting ester could be evaluated for its activity against a panel of pathogenic bacteria and fungi, potentially leading to the development of new antiseptic or therapeutic agents.
- **Antioxidant and Hypopigmenting Agents:** Derivatives of trimethoxybenzene, including esters, have shown considerable antioxidant activity and the ability to inhibit melanogenesis, suggesting potential applications in dermatology and cosmetics.[17]

Conclusion

3-Methylphenyl 3,4,5-trimethoxybenzoate represents a rationally designed molecule at the intersection of pharmaceutical and synthetic chemistry. While not a commercially available compound, its synthesis is readily achievable through established and reliable organic chemistry methodologies such as the acyl chloride route or Steglich esterification. This guide provides the necessary protocols and predictive analytical data to empower researchers to synthesize, purify, and unambiguously identify this compound. The rich biological activities associated with its precursor molecules provide a strong rationale for its investigation as a potential anticancer, antimicrobial, or antioxidant agent, making it a compelling target for academic and industrial drug discovery programs.

References

- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride.
- Zheng, B., & Srebnik, M. (2004). Facile O-Arylation of Phenols and Carboxylic Acids. *Organic Letters*, 6(1), 11-14. [\[Link\]](#)

- Pulle, J. S., et al. (2015). SYNTHESIS OF ARYL ESTERS BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. *Indo American Journal of Pharmaceutical Research*, 5(6), 2198-2202.
- Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [[Link](#)]
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [[Link](#)]
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [[Link](#)]
- ResearchGate. (2025). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [[Link](#)]
- Royal Society of Chemistry. (2024). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. Retrieved from [[Link](#)]
- Fiveable. (2025). Steglich Esterification Definition. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N -iodosuccinimide | Request PDF. Retrieved from [[Link](#)]
- PrepChem.com. (n.d.). Synthesis of i) 3,4,5-Trimethoxybenzyl chloride. Retrieved from [[Link](#)]
- Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [[Link](#)]
- Florida State University Office of Research. (n.d.). Direct Conversion of Phenols into Amides and Esters of Benzoic Acid. Retrieved from [[Link](#)]
- Royal Society of Chemistry. (2021). 5 - Green Chemistry. Retrieved from [[Link](#)]
- Gropedia. (n.d.). Steglich esterification. Retrieved from [[Link](#)]
- Royal Society of Chemistry. (1981). Infrared study of the adsorption of aromatic esters on silica immersed in carbon tetrachloride. Retrieved from [[Link](#)]
- NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters. Retrieved from [[Link](#)]

- AWS. (2021). Synthesis and Comparison of Three Novel β -Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid. Retrieved from [[Link](#)]
- ResearchGate. (2025). Synthesis, Characterization, Molecular Docking, Cell Viability and Biological Activity of New Cresol Analogues against Monilial. Retrieved from [[Link](#)]
- Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [[Link](#)]
- PMC. (n.d.). 3,4,5-Trimethoxybenzoate of Catechin, an Anticarcinogenic Semisynthetic Catechin, Modulates the Physical Properties of Anionic Phospholipid Membranes. Retrieved from [[Link](#)]
- Spectroscopy Online. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [[Link](#)]
- Korea Science. (2022). Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5 Retrieved from [[Link](#)]
- Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [[Link](#)]
- NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 101 MHz, H₂O, predicted) (NP0174165). Retrieved from [[Link](#)]
- CSPS Canada. (2021). Supplementary Information File. Retrieved from [[Link](#)]
- Royal Society of Chemistry. (n.d.). S1 ¹H NMR, ¹³C NMR, and HMBC Spectra Supplementary Information. Retrieved from [[Link](#)]
- Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [[Link](#)]
- ResearchGate. (2026). Computational investigation of natural phenolic-3,4,5-trimethoxybenzoates as potential anticancer agent targeting estrogen receptor alpha. Retrieved from [[Link](#)]
- PMC. (n.d.). Carcinogenesis Studies of Cresols in Rats and Mice. Retrieved from [[Link](#)]
- CIR Report Data Sheet. (2023). Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics. Retrieved from [[Link](#)]

- University of Wisconsin-Madison. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [[Link](#)]
- SciELO. (2011). What is the optimum concentration of m-cresol in antivenoms?. Retrieved from [[Link](#)]
- Wikipedia. (n.d.). m-Cresol. Retrieved from [[Link](#)]
- The Hive. (2002). 3,4,5-TMB from p-Cresol. Retrieved from [[Link](#)]
- PubChem. (n.d.). Methyl 3,4,5-trimethoxybenzoate. Retrieved from [[Link](#)]
- ResearchGate. (2025). Efficient and Convenient Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol | Request PDF. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [3,4,5-Trimethoxybenzaldehyde - Wikipedia](https://en.wikipedia.org/wiki/3,4,5-Trimethoxybenzaldehyde) [en.wikipedia.org]
- 3. [m-Cresol - Wikipedia](https://en.wikipedia.org/wiki/m-Cresol) [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. [3,4,5-Trimethoxybenzoyl chloride CAS#: 4521-61-3](https://amp.chemicalbook.com/3,4,5-Trimethoxybenzoyl%20chloride%20CAS#:4521-61-3) [amp.chemicalbook.com]
- 6. fiveable.me [fiveable.me]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. gropedia.com [gropedia.com]
- 9. [Steglich Esterification](https://organic-chemistry.org) [organic-chemistry.org]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. spectroscopyonline.com [spectroscopyonline.com]

- [12. spectroscopyonline.com \[spectroscopyonline.com\]](https://spectroscopyonline.com)
- [13. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [14. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [15. terra-docs.s3.us-east-2.amazonaws.com \[terra-docs.s3.us-east-2.amazonaws.com\]](https://terra-docs.s3.us-east-2.amazonaws.com)
- [16. scielo.br \[scielo.br\]](https://scielo.br)
- [17. Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, methyl 3,4,5-trimethoxycinnamate, and ethyl 3,4,5-trimethoxycinnamate -Journal of Applied Biological Chemistry | Korea Science \[koreascience.kr\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methylphenyl 3,4,5-trimethoxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b322436/docs#an-in-depth-technical-guide-to-3-methylphenyl-3-4-5-trimethoxybenzoate\]](https://www.benchchem.com/product/b322436/docs#an-in-depth-technical-guide-to-3-methylphenyl-3-4-5-trimethoxybenzoate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check